molecular formula C21H29NO4S B6143656 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid CAS No. 1009595-56-5

2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid

Cat. No.: B6143656
CAS No.: 1009595-56-5
M. Wt: 391.5 g/mol
InChI Key: XMFQXSDKZZIXBT-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is a synthetic organic compound that features both adamantane and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid typically involves the following steps:

    Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Sulfonamide Formation: The functionalized adamantane is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

    Acetic Acid Introduction: The sulfonamide derivative is then reacted with a suitable acetic acid derivative to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide or other functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents such as halides or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(adamantan-1-yl)-2-(4-methylbenzenesulfonamido)acetic acid: Similar structure but with a methyl group instead of a propyl group.

    2-(adamantan-1-yl)-2-(4-chlorobenzenesulfonamido)acetic acid: Similar structure but with a chlorine atom instead of a propyl group.

Uniqueness

2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is unique due to the specific combination of the adamantane and 4-propylbenzenesulfonamido groups, which may confer unique physical, chemical, or biological properties compared to its analogs.

Properties

IUPAC Name

2-(1-adamantyl)-2-[(4-propylphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO4S/c1-2-3-14-4-6-18(7-5-14)27(25,26)22-19(20(23)24)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,19,22H,2-3,8-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFQXSDKZZIXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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